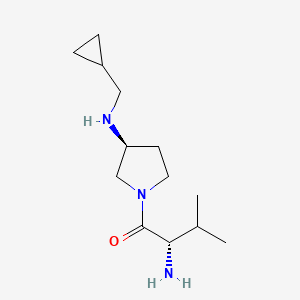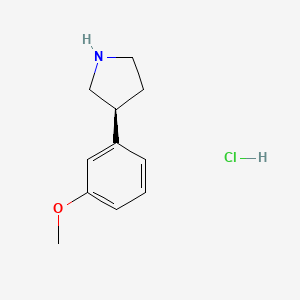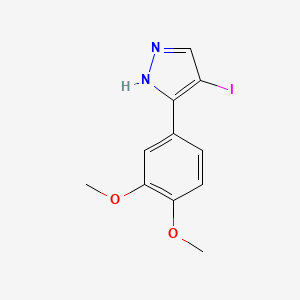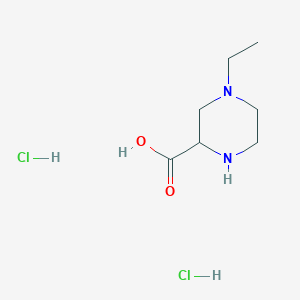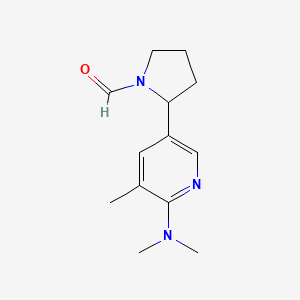
1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a methyl group, a nitrophenyl group, and a tolyl group, making it a molecule of interest for various scientific applications.
准备方法
The synthesis of 1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
化学反应分析
1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl or tolyl groups can be replaced with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
科学研究应用
1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with metabolic pathways, signal transduction, and gene expression, leading to various biological effects.
相似化合物的比较
1-Methyl-3-(3-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole can be compared with other triazole derivatives:
Similar Compounds: Examples include 1-Methyl-3-(4-nitrophenyl)-5-(P-tolyl)-1H-1,2,4-triazole and 1-Methyl-3-(3-nitrophenyl)-5-(m-tolyl)-1H-1,2,4-triazole.
Uniqueness: The specific substitution pattern of this compound imparts unique chemical and biological properties, making it distinct from other triazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
属性
分子式 |
C16H14N4O2 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC 名称 |
1-methyl-5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C16H14N4O2/c1-11-6-8-12(9-7-11)16-17-15(18-19(16)2)13-4-3-5-14(10-13)20(21)22/h3-10H,1-2H3 |
InChI 键 |
HCCTTYTWYLSDRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2C)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-cyclopropylpropanamide](/img/structure/B11799436.png)

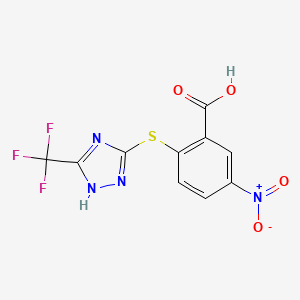
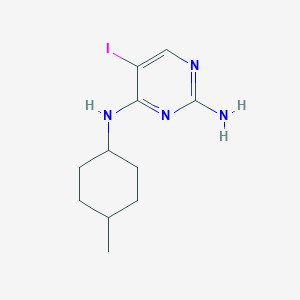
![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
